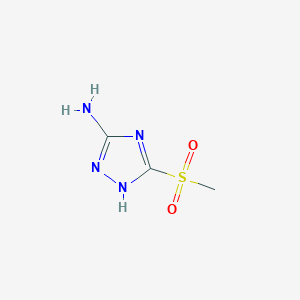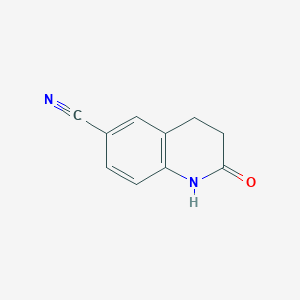![molecular formula C11H12F3NO B180238 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 1978-68-3](/img/structure/B180238.png)
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TFMPP, is a synthetic chemical that belongs to the class of amphetamines. It is commonly used as a research chemical to study the effects of amphetamines on the human body.
Mecanismo De Acción
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide works by increasing the release of dopamine and norepinephrine in the brain. This leads to increased activity in the central nervous system, which can result in feelings of euphoria and increased energy. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also acts as a serotonin receptor agonist, which can lead to increased serotonin release and a subsequent decrease in anxiety and depression.
Efectos Bioquímicos Y Fisiológicos
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can also cause hyperthermia, which can be dangerous in high doses. Other effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide include increased alertness, increased energy, and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide also has a number of limitations for lab experiments. It is a synthetic compound that does not occur naturally in the body, which can limit its relevance to human physiology. Additionally, 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide can have a number of side effects that can complicate experiments and make it difficult to draw clear conclusions.
Direcciones Futuras
There are a number of future directions for research on 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide. One potential avenue of research is to study the long-term effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide use on the body, including its potential for addiction and other negative health outcomes. Another area of research is to study the effects of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide on different populations, including children, the elderly, and individuals with pre-existing health conditions. Finally, researchers may also explore the use of 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide in the treatment of various medical conditions, such as depression and anxiety.
Aplicaciones Científicas De Investigación
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide is commonly used in scientific research to study the effects of amphetamines on the human body. It is often used in conjunction with other research chemicals to create a comprehensive understanding of the effects of amphetamines on the central nervous system. 2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have a number of effects on the body, including increased heart rate, increased blood pressure, and increased body temperature.
Propiedades
Número CAS |
1978-68-3 |
|---|---|
Nombre del producto |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
Fórmula molecular |
C11H12F3NO |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-6-4-3-5-8(9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
LOMOXRTYAVAHDR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
SMILES canónico |
CC(C)C(=O)NC1=CC=CC=C1C(F)(F)F |
Sinónimos |
PropanaMide, 2-Methyl-N-[2-(trifluoroMethyl)phenyl]- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

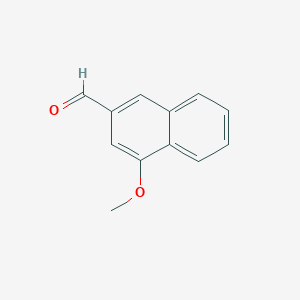
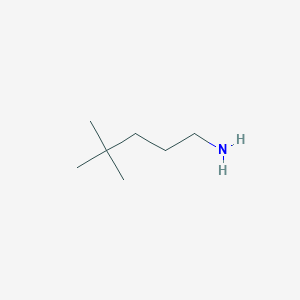
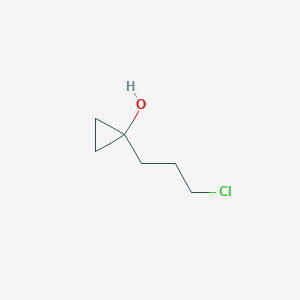
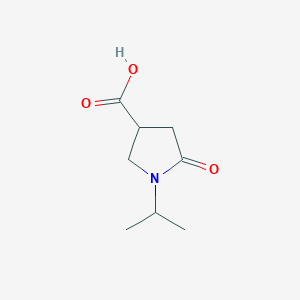
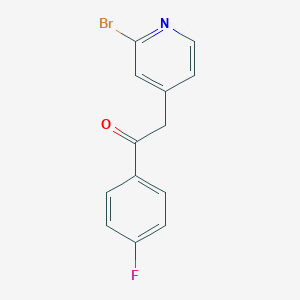
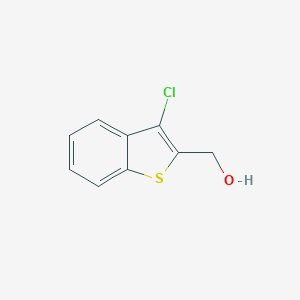
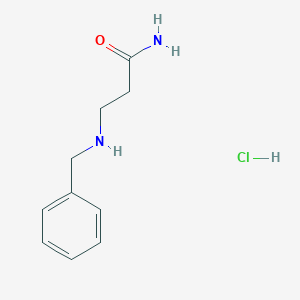
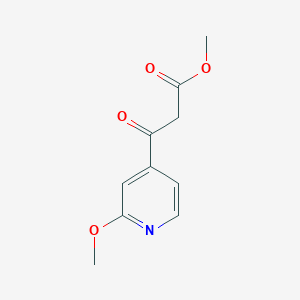
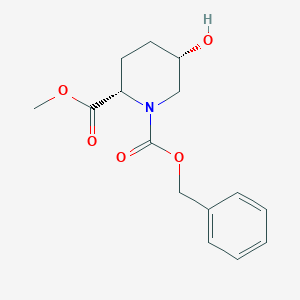
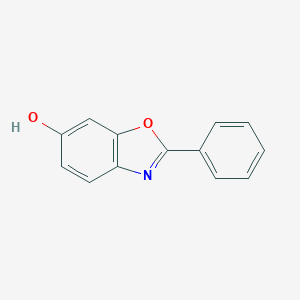

![(2'-Methyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B180179.png)
